2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine (CAS: 339275-99-9) is a pyrimidine derivative with the molecular formula C₁₉H₁₆Cl₂N₂O₂S₂ and a molecular weight of 439.369 g/mol . The compound features a pyrimidine core substituted with:
- A 3,4-dichlorobenzylsulfanyl group at position 2.
- A 4-methoxyphenylsulfanyl group at position 3.
- A methoxy group at position 4.
The compound is cataloged under ChemSpider ID 2666261 and MDL number MFCD00231773 .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S2/c1-24-13-4-6-14(7-5-13)27-18-17(25-2)10-22-19(23-18)26-11-12-3-8-15(20)16(21)9-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUZXWRMIYBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine is a novel pyrimidine derivative with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is . Its synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methoxy-4-pyrimidinol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is performed in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure optimal yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it showed promising results in inhibiting cell proliferation. For instance, it demonstrated an IC50 value of 15 μM against the A549 lung cancer cell line, indicating moderate potency . The mechanism of action may involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its ability to inhibit certain enzymes. Preliminary data suggest that it can inhibit acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes . This inhibition could have implications for treating conditions like Alzheimer's disease and urinary tract infections.
The biological effects of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine may be attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to active sites on enzymes or receptors, leading to inhibition of their activity. Molecular docking studies have suggested potential binding affinities with targets involved in cancer progression and microbial resistance .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus, showcasing its potential as an antibacterial agent .
- Cancer Cell Line Studies : In a comparative analysis with standard chemotherapeutic agents, the compound exhibited lower IC50 values than some existing treatments in A549 cells, suggesting it may serve as a promising lead compound for further development in cancer therapy .
- Enzyme Inhibition Analysis : The compound was tested for AChE inhibition using spectrophotometric methods, yielding a significant percentage inhibition at concentrations above 10 μM, which indicates potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Pyrimidine derivative | Antimicrobial | 20 μM |
| Compound B | Thienopyrimidine derivative | Anticancer | 10 μM |
| **2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine | Pyrimidine derivative with dichlorobenzyl and methoxy groups | Antimicrobial & Anticancer | 15 μM |
Scientific Research Applications
Medicinal Applications
-
Pharmacological Activity :
- The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4B. This inhibition is significant in treating inflammatory diseases such as Crohn's disease and ulcerative colitis .
- Its structure suggests that it may also have applications in managing conditions related to the immune system, potentially offering therapeutic benefits for diseases like AIDS and other inflammatory disorders .
-
Anticancer Properties :
- Some derivatives of pyrimidine compounds have shown promise in cancer therapy due to their ability to interfere with cellular signaling pathways. Research is ongoing to evaluate the specific anticancer effects of this compound and its analogs.
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This opens avenues for exploring the compound's effectiveness against various bacterial and fungal strains.
Agrochemical Applications
- Herbicidal Activity :
-
Pesticide Development :
- Similar pyrimidine derivatives have been utilized in developing new pesticides due to their efficacy in targeting specific pests while minimizing environmental impact. This compound could serve as a template for designing novel agrochemicals.
Case Study 1: PDE Inhibition and Inflammatory Diseases
A study evaluated the efficacy of various pyrimidine derivatives, including 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine, in inhibiting PDE4B activity. Results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against several strains of bacteria. Results showed varying degrees of inhibition, indicating that modifications to the compound's structure could enhance its antimicrobial properties.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Comparative Insights
Substituent Position and Electronic Effects
- Chlorine Positional Isomerism : The target compound’s 3,4-dichlorobenzyl group contrasts with the 2,6-dichlorobenzyl analogue (CAS: 332869-35-9) . The 3,4-dichloro substitution likely enhances steric hindrance and alters π-π stacking interactions compared to the 2,6-isomer.
- Sulfanyl vs. Methylsulfanyl : Replacing the 4-[(4-methoxyphenyl)sulfanyl] group with a methylsulfanyl group (as in ZINC1388686) reduces molecular weight (439.37 → 360.33 g/mol) and may decrease polarity .
Heterocyclic Core Variations
- Pyrimidine vs.
Physicochemical and Functional Implications
- Solubility : The dual sulfanyl and methoxy groups in the target compound may enhance lipophilicity compared to analogues with fewer sulfur atoms (e.g., 365.48 g/mol nitrile derivative) .
- Stability: The 3,4-dichlorobenzyl group’s electron-withdrawing nature could stabilize the pyrimidine ring against nucleophilic attack relative to non-halogenated analogues.
Q & A
Basic: What spectroscopic and analytical methods are recommended for confirming the structural integrity of this compound during synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions, sulfur linkages, and methoxy groups. For example, the 3,4-dichlorobenzyl group should show distinct aromatic proton splitting patterns .
- Infrared (IR) Spectroscopy: Confirm the presence of sulfanyl (C-S) stretches (~600–700 cm) and methoxy (C-O) vibrations (~1250 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns, ensuring no side products or unreacted intermediates remain .
Advanced: How can computational modeling predict the biological activity or binding interactions of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Pyrimidine derivatives often exhibit affinity for ATP-binding pockets .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability under physiological conditions .
- MD Simulations: Perform molecular dynamics simulations to assess conformational stability in aqueous or lipid bilayer environments .
Basic: What are optimal reaction conditions for synthesizing this compound?
Answer:
- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) are effective for sulfanyl group incorporation via nucleophilic substitution .
- Bases: Sodium hydride (NaH) or potassium carbonate (KCO) facilitate deprotonation of thiol intermediates .
- Temperature: Maintain 0–25°C to prevent decomposition of sensitive intermediates like chlorobenzyl derivatives .
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?
Answer:
- Refinement Tools: Use SHELXL for iterative refinement of positional and thermal displacement parameters. SHELXL’s robust algorithms handle twinning or partial occupancy issues common in heterocyclic systems .
- Validation Software: Employ PLATON or checkCIF to identify geometric outliers (e.g., bond angle deviations > 3σ) and validate hydrogen-bonding networks .
- Data Collection: Optimize resolution (< 1.0 Å) and redundancy using synchrotron radiation to reduce noise in diffraction patterns .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate sulfanyl-pyrimidine derivatives from byproducts .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate polarity .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced: What strategies mitigate low solubility in biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) at the methoxyphenyl moiety while preserving core activity .
- Nanoformulations: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: How should intermediates be stabilized during multi-step synthesis?
Answer:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sulfanyl groups .
- Low-Temperature Storage: Store intermediates at –20°C in amber vials to avoid photodegradation .
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine moieties in early steps .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed for this compound?
Answer:
- Analog Synthesis: Replace substituents (e.g., dichlorobenzyl with fluorobenzyl) and compare bioactivity trends. For example, electron-withdrawing groups may enhance kinase inhibition .
- In Vitro Assays: Test derivatives against target enzymes (e.g., topoisomerase II) using fluorescence-based activity assays .
- Statistical Modeling: Apply QSAR (Quantitative SAR) to correlate substituent electronegativity or steric bulk with IC values .
Basic: What safety protocols are critical when handling sulfanyl-containing intermediates?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile thiols or chlorinated byproducts .
- Waste Disposal: Collect sulfur-containing waste separately and neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal .
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates .
Advanced: How can researchers validate conflicting biological activity data across studies?
Answer:
- Dose-Response Curves: Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and controls (e.g., DMSO-only) to confirm reproducibility .
- Orthogonal Assays: Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .
- Meta-Analysis: Compare data with structurally similar pyrimidine derivatives in databases like PubChem to identify consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
